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molecular formula C12H9NO2 B8719864 2,8-Dimethyl-4-oxo-4H-chromene-5-carbonitrile CAS No. 921609-27-0

2,8-Dimethyl-4-oxo-4H-chromene-5-carbonitrile

Cat. No. B8719864
M. Wt: 199.20 g/mol
InChI Key: DTGLSDCUHWXRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058447B2

Procedure details

0.2 g (1.06 mmol) of 5-amino-2,8-dimethyl-4H-chromen-4-one is dissolved in 5 ml of 45% strength sulfuric acid and cooled to 0° C. A solution of 0.11 g (1.6 mmol) of sodium nitrite in 5 ml of water is then added dropwise in such a way that the temperature does not exceed 5° C. The mixture is stirred at 0° C. for 90 min and then neutralized with sodium bicarbonate. A solution of 0.12 g (1.37 mmol) of copper(I) cyanide and 0.07 g (1.58 mmol) of sodium cyanide in 10 ml of water, cooled to 0° C. and covered with a layer of 50 ml of ethyl acetate, is then added. The mixture is stirred at 0° C. for 45 min. The reaction mixture is then filtered through kieselguhr. The organic phase is separated off and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution. After drying over magnesium sulfate, the solvent is removed in vacuo. 0.14 g (67% of theory) of the title compound is obtained.
Name
5-amino-2,8-dimethyl-4H-chromen-4-one
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I) cyanide
Quantity
0.12 g
Type
reactant
Reaction Step Four
Quantity
0.07 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:3]=1[C:4](=[O:14])[CH:5]=[C:6]([CH3:13])[O:7]2.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+].[Cu][C:25]#[N:26].[C-]#N.[Na+]>S(=O)(=O)(O)O.O.C(OCC)(=O)C>[CH3:13][C:6]1[O:7][C:8]2[C:9]([CH3:12])=[CH:10][CH:11]=[C:2]([C:25]#[N:26])[C:3]=2[C:4](=[O:14])[CH:5]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
5-amino-2,8-dimethyl-4H-chromen-4-one
Quantity
0.2 g
Type
reactant
Smiles
NC1=C2C(C=C(OC2=C(C=C1)C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
copper(I) cyanide
Quantity
0.12 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
0.07 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
ADDITION
Type
ADDITION
Details
is then added
STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC=1OC=2C(=CC=C(C2C(C1)=O)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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